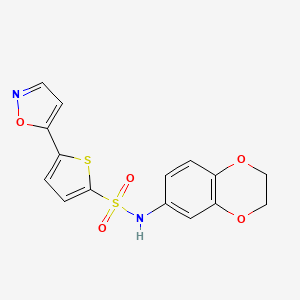
6-AMINO-1,4,7-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
説明
6-Amino-1,4,7-trimethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes an amino group and three methyl groups attached to a tetrahydroquinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1,4,7-trimethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminotoluene with diethyl oxalate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the cyclization process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline compounds.
科学的研究の応用
6-Amino-1,4,7-trimethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-amino-1,4,7-trimethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the quinoxaline ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Quinoxaline: A parent compound with a similar ring structure but lacking the amino and methyl groups.
2,3-Dimethylquinoxaline: A derivative with two methyl groups attached to the quinoxaline ring.
6-Aminoquinoxaline: A compound with an amino group attached to the quinoxaline ring.
Uniqueness: 6-Amino-1,4,7-trimethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione is unique due to the presence of three methyl groups and an amino group, which confer distinct chemical and biological properties
特性
IUPAC Name |
6-amino-1,4,7-trimethylquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-6-4-8-9(5-7(6)12)14(3)11(16)10(15)13(8)2/h4-5H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSJNNOZHLJKPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N(C(=O)C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


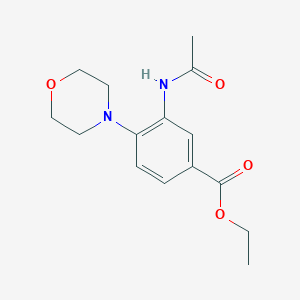
![1-ethyl-4-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4454025.png)
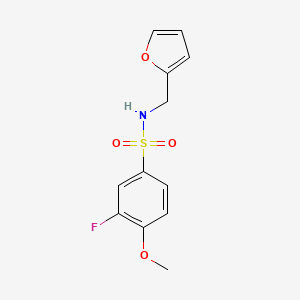
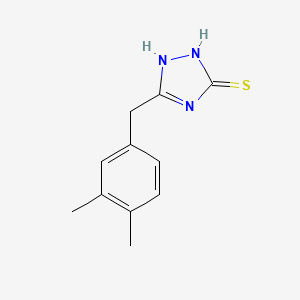

![N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-3-[(2-thienylmethyl)amino]benzamide](/img/structure/B4454062.png)
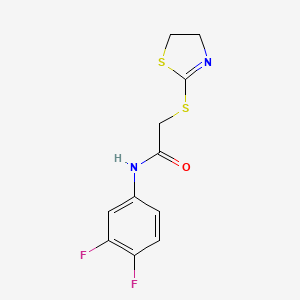
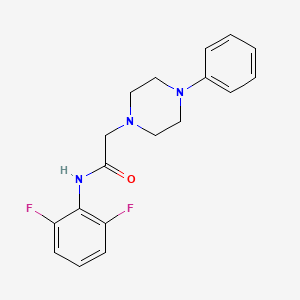
![1-(2,3-difluorobenzyl)-4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]piperidine](/img/structure/B4454076.png)
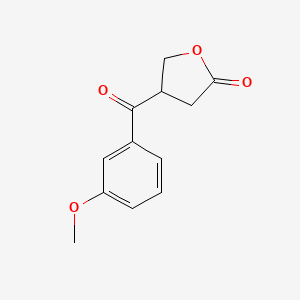
![2-(furan-2-yl)-2-oxo-N-[[(2R)-oxolan-2-yl]methyl]acetamide](/img/structure/B4454097.png)
![4-({[5-(5-isoxazolyl)-2-thienyl]sulfonyl}amino)benzamide](/img/structure/B4454106.png)
![1-(2-furoyl)-4-{[5-(5-isoxazolyl)-2-thienyl]sulfonyl}piperazine](/img/structure/B4454115.png)
